molecular formula C15H13ClO2 B12042057 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone

Cat. No.: B12042057
M. Wt: 260.71 g/mol
InChI Key: DDOUTTJLGRSIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a tolyloxy group and a chlorophenyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone typically involves the reaction of 1-chloro-(4-tolyloxy)benzene with 1-(4-hydroxylphenyl)ethanone in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the tolyloxy and chlorophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

1-[5-chloro-2-(4-methylphenoxy)phenyl]ethanone

InChI

InChI=1S/C15H13ClO2/c1-10-3-6-13(7-4-10)18-15-8-5-12(16)9-14(15)11(2)17/h3-9H,1-2H3

InChI Key

DDOUTTJLGRSIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.